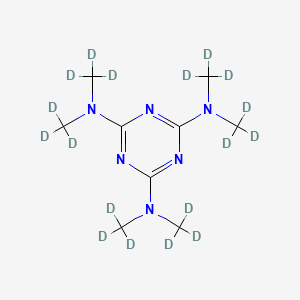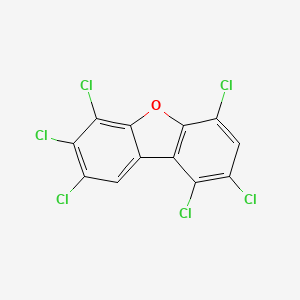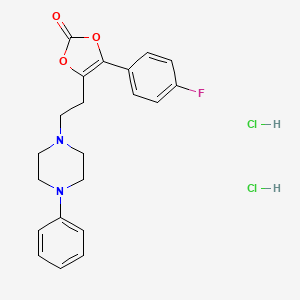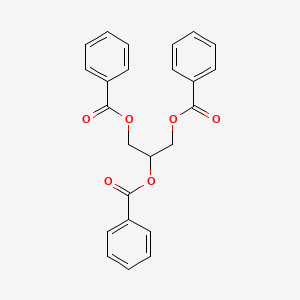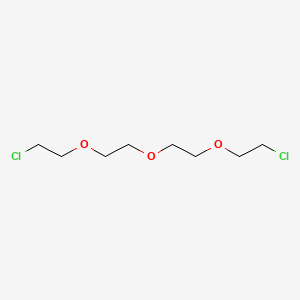
1-(Dichloromethyl)-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is described, which involves diazotization and bromination reactions starting from 3,4-dimethylbenzenamine . Similarly, 2,4-dichlorofluorobenzene is synthesized through diazotization of 2,4-dichloroaniline followed by substitution with fluoride ions . These methods suggest that halogenated benzenes can be synthesized through diazotization and subsequent halogenation, which could be applicable to the synthesis of 1-(Dichloromethyl)-4-fluorobenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be complex, as indicated by the study of 1-(chloromethyl)-4-fluorobenzene, where the infrared (IR) and Raman spectra suggest a Cs symmetry, although depolarization data imply a possible C1 symmetry . This complexity in symmetry could also be expected in the molecular structure analysis of 1-(Dichloromethyl)-4-fluorobenzene.
Chemical Reactions Analysis
The reactivity of fluorobenzenes with transition metals is discussed, highlighting that fluorine substituents generally result in weak binding to metal centers . This could imply that 1-(Dichloromethyl)-4-fluorobenzene may also demonstrate weak coordination to metals, affecting its reactivity in organometallic chemistry. Additionally, the reaction of aniline with 1-fluoro-2,4-dinitrobenzene is base-catalyzed in certain solvents, which provides insights into the nucleophilic aromatic substitution mechanisms that could be relevant for 1-(Dichloromethyl)-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by their substitution patterns. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals show that aggregation affects absorption and emission spectra . This suggests that the physical properties of 1-(Dichloromethyl)-4-fluorobenzene, such as solubility and crystallinity, could also be influenced by its molecular interactions. The electrochemical fluorination of aromatic compounds indicates that side reactions during fluorination can lead to a variety of halogenated compounds , which could be relevant when considering the stability and reactivity of 1-(Dichloromethyl)-4-fluorobenzene under electrochemical conditions.
Scientific Research Applications
Spectroscopic Studies
- The infrared (i.r.) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured in the liquid state, providing valuable data for understanding its molecular symmetry and structure (Seth-Paul & Shino, 1975).
Solvent Use in Organometallic Chemistry
- Partially fluorinated benzenes, including 1-(Dichloromethyl)-4-fluorobenzene, are recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. Their use aids in understanding how fluorine substituents affect the electron-donating capacity of the arene and its binding strength to metal centers (Pike, Crimmin, & Chaplin, 2017).
Investigation of Molecular Interactions
- Research into the C−H···F interactions in crystalline fluorobenzenes, including 1-(Dichloromethyl)-4-fluorobenzene, highlights the role of these interactions in determining crystal structures and provides insights into weak acceptor capabilities of the C−F group (Thalladi et al., 1998).
Electrochemical Fluorination Studies
- Electrochemical fluorination studies of halobenzenes, including 1-(Dichloromethyl)-4-fluorobenzene, have been conducted to understand side-reactions and mechanisms during fluorination processes, which are crucial in the production of fluorinated compounds (Horio et al., 1996).
Thermodynamic Properties
- The study of mixtures containing fluorinated benzenes, like 1-(Dichloromethyl)-4-fluorobenzene, and hydrocarbons, explores their thermodynamic properties, aiding in understanding molecular interactions in such mixtures (González et al., 2021).
Photophysical Properties
- Investigations into the photophysics of difluorobenzenes provide insights into their excited-state distortions, which play a role in photochemical reactions. This research is significant for understanding the behavior of these compounds under light exposure (Li & Lopez, 2022).
Mechanism of Action
Mode of Action
It’s known that fluorinated compounds often participate in reactions such as nucleophilic substitution, where the fluorine atom’s high electronegativity influences the compound’s reactivity .
Biochemical Pathways
It’s worth noting that fluorinated compounds are often used in the synthesis of pharmaceuticals and agrochemicals, where they can influence various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point (82 °c/26 mmhg) and density (1207 g/mL at 25 °C), may influence its pharmacokinetic behavior .
Result of Action
It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biochemical pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds like 4-Fluorobenzal chloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(dichloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOEEWGBMJNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196563 | |
| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-4-fluorobenzene | |
CAS RN |
456-19-9 | |
| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 456-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dichloromethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



